

Application Note: Synthesis of 5-Methanesulfonylquinolin-8-amine

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Compound of Interest

Compound Name: 5-Methanesulfonylquinolin-8-amine

CAS No.: 1154236-71-1

Cat. No.: B1438757

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Abstract & Core Directive

This Application Note details a robust, scalable protocol for the synthesis of **5-methanesulfonylquinolin-8-amine** (CAS: N/A for specific isomer, analogous to 5-ethylsulfonyl variant). This scaffold is a critical intermediate in the development of antibacterial agents, antimalarials, and chelating ligands for metallo-pharmaceuticals.

Unlike generic preparations, this guide prioritizes regiochemical fidelity and process safety. The synthesis avoids the unpredictable Skraup reaction on nitro-anilines by utilizing a highly regioselective nitration of 5-chloroquinoline, followed by a nucleophilic aromatic substitution () and controlled oxidation/reduction sequence.

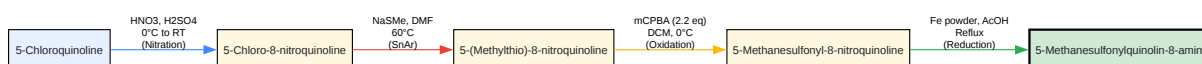
Retrosynthetic Analysis & Strategy

The design of this route addresses the challenge of introducing a sulfonyl group specifically at the C5 position of the quinoline ring while maintaining an amine at C8. Direct sulfonation of 8-aminoquinoline is often plagued by N-sulfonation side reactions and poor regioselectivity.

Strategic Logic:

- **Regiocontrol:** Starting with 5-chloroquinoline blocks the C5 position, forcing nitration to the C8 position with high selectivity.
- **Activation:** The resulting 8-nitro group activates the C5-chloro substituent towards nucleophilic attack () by thiolate, enabling the introduction of the sulfur moiety.
- **Late-Stage Reduction:** The nitro group is maintained as a masked amine throughout the oxidative steps (sulfide sulfone) to prevent N-oxidation.

Synthetic Pathway Visualization



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Caption: Step-wise synthetic pathway from 5-chloroquinoline to the target sulfone-amine.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesis of 5-chloro-8-nitroquinoline. **Rationale:** Electrophilic aromatic substitution on quinoline occurs at C5 and C8. With C5 blocked by chlorine, the C8 position becomes the primary site for nitration.

- **Reagents:** 5-Chloroquinoline (10.0 g, 61.1 mmol), Conc.

(30 mL), Fuming

(1.5 eq).

- Procedure:
 - Dissolve 5-chloroquinoline in concentrated sulfuric acid at 0°C in a round-bottom flask equipped with a drying tube.
 - Add fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C.
 - Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).
 - Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
 - Neutralize carefully with saturated
or
to pH 8.
 - Filter the solid, wash copiously with water, and recrystallize from ethanol.
- Expected Yield: 85-90%
- Data: Yellow needles.

NMR shows characteristic downfield shift of H-7 due to the nitro group.

Step 2: Nucleophilic Aromatic Substitution ()

Objective: Synthesis of 5-(methylthio)-8-nitroquinoline. Rationale: The 8-nitro group (and the quinoline nitrogen) activates the C5-chloro position for nucleophilic displacement. Sodium thiomethoxide is a potent nucleophile for this transformation.

- Reagents: 5-Chloro-8-nitroquinoline (5.0 g, 24.0 mmol), Sodium thiomethoxide (NaSMe, 1.2 eq), DMF (dry, 25 mL).
- Procedure:

- Dissolve 5-chloro-8-nitroquinoline in anhydrous DMF under nitrogen atmosphere.
 - Add solid NaSMe portion-wise at room temperature. (Caution: Stench).
 - Heat the reaction to 60°C for 4 hours. The solution typically turns a deep orange/red.
 - Work-up: Cool to RT and pour into 150 mL of ice water. The product should precipitate.[1]
[2]
 - Filter the solid.[1][3] If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, and dry over
- .
- Critical Note: Ensure complete consumption of starting material to avoid inseparable mixtures in the next step.
 - Expected Yield: 75-80%

Step 3: Oxidation to Sulfone

Objective: Synthesis of 5-methanesulfonyl-8-nitroquinoline. Rationale: mCPBA is used to oxidize the sulfide to the sulfone. The nitro group is resistant to these conditions, preventing side reactions.

- Reagents: 5-(Methylthio)-8-nitroquinoline (4.0 g, 18.2 mmol), mCPBA (77% max, 2.5 eq), DCM (100 mL).
- Procedure:
 - Dissolve the sulfide in DCM and cool to 0°C.
 - Add mCPBA portion-wise.
 - Stir at 0°C for 1 hour, then warm to RT and stir overnight.
 - Work-up: Quench with saturated

(to reduce excess peroxide) followed by saturated

(to remove m-chlorobenzoic acid).

- Separate the organic layer, dry over

, and concentrate.
- Purify by column chromatography (Silica, EtOAc/Hexane gradient) if necessary, though trituration with ether often suffices.
- Expected Yield: 80-85%

Step 4: Nitro Reduction

Objective: Synthesis of **5-methanesulfonylquinolin-8-amine** (Target). Rationale: Iron/Acetic acid reduction is mild and chemoselective, avoiding reduction of the sulfone or the quinoline ring (which can occur with catalytic hydrogenation).

- Reagents: 5-Methanesulfonyl-8-nitroquinoline (2.0 g, 7.9 mmol), Iron powder (5 eq), Glacial Acetic Acid (20 mL), Ethanol (20 mL).
- Procedure:
 - Suspend the nitro compound and iron powder in the AcOH/EtOH mixture.
 - Heat to reflux for 2 hours. The yellow nitro compound will convert to a potentially fluorescent amine species.
 - Work-up: Cool and filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
 - Concentrate the filtrate. Redissolve the residue in EtOAc and wash with saturated

to remove residual acid.
 - Dry over

and concentrate.

- Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).
- Expected Yield: 70-75%

Characterization & Data Summary

Parameter	Specification / Expected Value
Appearance	Pale yellow to tan solid
Molecular Formula	
Molecular Weight	222.26 g/mol
MS (ESI+)	[M+H] ⁺ = 223.1
¹ H NMR (DMSO-d ₆)	8.9 (dd, 1H, H-2), 8.5 (dd, 1H, H-4), 7.9 (d, 1H, H-6), 7.6 (dd, 1H, H-3), 7.0 (d, 1H, H-7), 6.5 (br s, 2H, NH ₂), 3.2 (s, 3H, SO ₂ Me).[4]
TLC ()	~0.4 (DCM/MeOH 95:5)

Key Spectroscopic Features:

- H-6 vs H-7: The coupling constant between H-6 and H-7 (ortho) will be ~8 Hz. H-6 (adjacent to sulfone) will be significantly deshielded compared to H-7 (adjacent to amine).
- Amine: Broad singlet exchangeable with

Safety & Troubleshooting

Hazard Analysis

- Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Use a face shield and heavy neoprene gloves.

- Sodium Thiomethoxide: Releases toxic methanethiol gas upon contact with acid or moisture. Use only in a well-ventilated fume hood. Bleach trap recommended for waste.
- mCPBA: Shock sensitive in pure form; potentially explosive if concentrated to dryness. Store in a refrigerator.

Troubleshooting Guide

- Incomplete Oxidation: If the sulfoxide (intermediate) persists, add another 0.5 eq of mCPBA and reflux gently.
- Poor Solubility: The sulfone intermediate can be poorly soluble. Use THF or warm EtOAc for extractions.
- Iron Residues: If the final product is colored reddish-brown, it contains iron salts. Pass through a short plug of silica or wash with EDTA solution.

References

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